molecular formula C13H18ClN3O B2498108 DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE CAS No. 24023-64-1

DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE

Cat. No.: B2498108
CAS No.: 24023-64-1
M. Wt: 267.76
InChI Key: PTRIZGHZAUTYFP-UHFFFAOYSA-N
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Description

DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Chemical Reactions Analysis

DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce amine derivatives.

Comparison with Similar Compounds

DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE can be compared with other oxadiazole derivatives, such as:

These compounds share the oxadiazole core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substituents and their effects on its properties and applications.

Biological Activity

Diethyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Properties

This compound features a 1,3,4-oxadiazole ring that is known for its diverse biological activities. The compound can be represented by the following chemical structure:

C13H17N2O2Cl\text{C}_{13}\text{H}_{17}\text{N}_2\text{O}_2\text{Cl}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. For instance:

  • In vitro Studies : Various derivatives of 1,3,4-oxadiazoles have been evaluated against several cancer cell lines. A study reported that certain oxadiazole derivatives exhibited significant cytotoxicity against HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.67μM0.67\mu M to 1.18μM1.18\mu M .
  • Mechanism of Action : The mechanism underlying the anticancer activity is often attributed to the induction of apoptosis and inhibition of specific kinases involved in cancer progression. For example, some compounds showed promising results as Axl kinase inhibitors, which are crucial for tumor growth and metastasis .

Case Study: Compound Evaluation

A comparative analysis of different oxadiazole derivatives revealed that compounds with specific substituents on the phenyl ring demonstrated enhanced activity against various cancer types. For instance:

Compound NameCell Line TestedIC50 Value (µM)
Compound AHepG20.67
Compound BMCF70.80
Compound CHCT1160.87

These findings suggest that structural modifications can significantly influence the biological activity of oxadiazole derivatives.

Enzyme Inhibition

In addition to anticancer properties, this compound has shown potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : Compounds derived from the oxadiazole framework have been assessed for their ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). Some derivatives demonstrated good inhibitory activity with IC50 values below 1µM1µM, indicating their potential use in treating neurodegenerative diseases .

Enzyme Inhibition Profile

EnzymeCompound TestedIC50 Value (µM)
hAChECompound D≤ 1.0
hBChECompound E≤ 1.5

Properties

IUPAC Name

N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRIZGHZAUTYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN=C(O1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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